molecular formula C11H9ClN2 B102047 N-(4-chlorophenyl)-2-pyridinamine CAS No. 22681-77-2

N-(4-chlorophenyl)-2-pyridinamine

Cat. No.: B102047
CAS No.: 22681-77-2
M. Wt: 204.65 g/mol
InChI Key: PRZYJLBEQGBXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-pyridinamine: is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a p-chloroanilino group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with p-chloroaniline under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For instance, the preparation method of 2-p-chlorobenzyl pyridine involves the reaction of chlorobenzene and alchlor with 2-pyridine formyl chloride hydrochloride, followed by further reactions with diglycol, hydrazine hydrate, and potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are often employed.

    Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amino-substituted pyridines .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(4-chlorophenyl)-2-pyridinamine is unique due to the presence of the p-chloroanilino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

22681-77-2

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

N-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)

InChI Key

PRZYJLBEQGBXQQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

22681-77-2

Origin of Product

United States

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